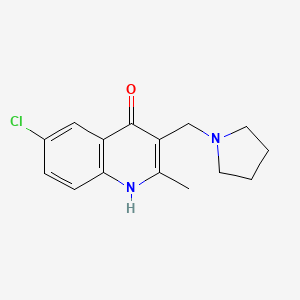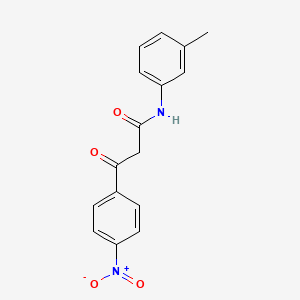
6-chloro-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol, also known as CPQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. CPQ is a quinoline derivative that has been synthesized and tested for its biochemical and physiological effects, as well as its mechanism of action. In
作用機序
The exact mechanism of action of 6-chloro-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has also been shown to interact with mitochondrial membranes, leading to the disruption of mitochondrial function and the induction of cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of apoptosis, and the disruption of mitochondrial function. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
実験室実験の利点と制限
One advantage of using 6-chloro-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in lab experiments is its potential as a novel therapeutic agent for various diseases. This compound has also been shown to have fluorescent properties, making it a useful tool for imaging mitochondria in living cells. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to induce cell death in cancer cells.
将来の方向性
There are several future directions for research on 6-chloro-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for various diseases, and the further elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and toxicity of this compound in vivo.
合成法
6-chloro-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can be synthesized using a variety of methods, including the Pictet–Spengler reaction and the Skraup reaction. One study demonstrated the synthesis of this compound using the Pictet–Spengler reaction, which involves the condensation of an aldehyde with an amine to form a cyclic imine intermediate, which is then reduced to form the final product. The Skraup reaction involves the condensation of aniline with a ketone or aldehyde in the presence of a strong acid catalyst to form a quinoline derivative.
科学的研究の応用
6-chloro-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One study demonstrated the potential of this compound as a novel anti-cancer agent, showing that it inhibits the growth of various cancer cell lines in vitro. Another study explored the use of this compound as a fluorescent probe for imaging mitochondria in living cells.
特性
IUPAC Name |
6-chloro-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-10-13(9-18-6-2-3-7-18)15(19)12-8-11(16)4-5-14(12)17-10/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVDQGCZRYZCTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Cl)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803830 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687813.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5687820.png)
![6-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-methyl-1,3-benzoxazole](/img/structure/B5687823.png)
![2-(2-ethyl-1H-imidazol-1-yl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5687825.png)
![(3R)-1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5687833.png)
![2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5687836.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide](/img/structure/B5687844.png)

![(4aR*,8aR*)-2-(methylsulfonyl)-7-[4-(methylthio)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5687868.png)

![4-({1-[4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5687913.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5687915.png)
![3-methyl-6-{5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5687924.png)
![2-[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5687929.png)